Cas no 21288-61-9 (1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-)

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- structure
21288-61-9 structure
Nombre del producto:1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-
Número CAS:21288-61-9
MF:C22H20O9
Megavatios:428.388807296753
CID:255512
PubChem ID:271301

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- Propiedades químicas y físicas

Nombre e identificación

    • 1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-
    • .ε.-Pyrromycinone
    • (1R)-2c-Aethyl-2t,4t,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-naphthacen-1r-carbonsaeure-methylester
    • (1R)-2c-ethyl-2t,4t,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-naphthacene-1r-carboxylic acid methyl ester
    • (1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-1-naphthacenecarboxylic acid methyl ester
    • 1-Hydroxyaklavinone
    • 21288-61-9
    • Eta-Pyrromycinon
    • RWCVSDKDFSVZNF-UHFFFAOYSA-N
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester
    • .epsilon.-Pyrromycinone
    • PYRROMYCINONE, EPSILON
    • SCHEMBL21803695
    • DTXSID70943793
    • NSC114778
    • Antibiotic MA 144D2
    • NSC-114778
    • 1-Naphthacenecarboxylic acid,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • methyl 2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
    • Methyl 2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenecarboxylate #
    • 1-Naphthacenecarboxylic acid,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, [1R-(1.alpha.,2.beta.,4.beta.)]-
    • RWCVSDKDFSVZNF-KRYGIPSASA-N
    • 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • KBio2_003843
    • Spectrum5_000284
    • Epsilon-pyrromycinone
    • NCGC00178516-01
    • (1R,2R,4S)-2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid methyl ester
    • epsilon-pyrromy-cinone
    • HMS1923A07
    • KBioGR_001904
    • CCG-38694
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • Q27187513
    • SPBio_000524
    • SR-05000002666-1
    • KBioSS_001275
    • KBio2_006411
    • BSPBio_002709
    • CHEBI:108590
    • SDCCGMLS-0066382.P001
    • MA 144D2
    • CHEMBL3039086
    • KBio2_001275
    • SR-05000002666
    • KBio3_002209
    • BRD-K11258719-001-03-2
    • Spectrum_000795
    • Spectrum2_000452
    • Rutilantinone
    • NSC 114778
    • Spectrum4_001432
    • Galirubine
    • Spectrum3_001155
    • Rutilantinon
    • SPECTRUM201606
    • Renchi: InChI=1S/C22H20O9/c1-3-22(30)7-12(25)13-8(17(22)21(29)31-2)6-9-14(19(13)27)20(28)16-11(24)5-4-10(23)15(16)18(9)26/h4-6,12,17,23-25,27,30H,3,7H2,1-2H3
    • Clave inchi: RWCVSDKDFSVZNF-UHFFFAOYSA-N
    • Sonrisas: COC(C1C(CC)(O)CC(O)C2=C(C3C(=O)C4=C(C=CC(O)=C4C(=O)C=3C=C12)O)O)=O

Atributos calculados

  • Calidad precisa: 428.1107
  • Masa isotópica única: 428.110732
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 3
  • Complejidad: 768
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 162
  • Xlogp3: 2.7

Propiedades experimentales

  • Denso: 1.593
  • Punto de ebullición: 701.2°C at 760 mmHg
  • Punto de inflamación: 247.9°C
  • índice de refracción: 1.705
  • PSA: 161.59
  • Logp: 1.41360

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- Literatura relevante

Artículos recomendados

Proveedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司